2-Chloro-6-nitrobenzoyl chloride

Catalog No.
S3556726
CAS No.
50425-14-4
M.F
C7H3Cl2NO3
M. Wt
220.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-nitrobenzoyl chloride

CAS Number

50425-14-4

Product Name

2-Chloro-6-nitrobenzoyl chloride

IUPAC Name

2-chloro-6-nitrobenzoyl chloride

Molecular Formula

C7H3Cl2NO3

Molecular Weight

220.01 g/mol

InChI

InChI=1S/C7H3Cl2NO3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H

InChI Key

IBOKYCVNZRDIAB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C(=O)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)Cl)[N+](=O)[O-]

2-Chloro-6-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2NO3C_7H_3Cl_2NO_3 and a molecular weight of approximately 204.06 g/mol. It is characterized by the presence of a chloro group and a nitro group on the benzene ring, making it a derivative of benzoyl chloride. This compound typically appears as pale yellow crystals and is known for its reactivity due to the presence of both the acyl chloride and the nitro substituent, which can influence its chemical behavior and biological interactions .

The chemical reactivity of 2-chloro-6-nitrobenzoyl chloride is primarily attributed to its acyl chloride functionality, which can undergo various nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Acyl Substitution: The acyl chloride can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
  • Electrophilic Aromatic Substitution: The nitro group, being a strong electron-withdrawing group, can direct further substitutions on the aromatic ring, facilitating reactions such as halogenation or sulfonation.
  • Hydrolysis: In the presence of water, 2-chloro-6-nitrobenzoyl chloride can hydrolyze to form 2-chloro-6-nitrobenzoic acid .

2-Chloro-6-nitrobenzoyl chloride can be synthesized through several methods:

  • From 2-Chloro-6-nitrobenzoic Acid: The acid can be converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride in a reaction that typically involves heating under reflux conditions.
    2 Chloro 6 nitrobenzoic acid+Thionyl chloride2 Chloro 6 nitrobenzoyl chloride+SO2+HCl\text{2 Chloro 6 nitrobenzoic acid}+\text{Thionyl chloride}\rightarrow \text{2 Chloro 6 nitrobenzoyl chloride}+\text{SO}_2+\text{HCl}
  • Direct Chlorination: Chlorination of 2-nitrobenzoic acid derivatives in the presence of phosphorus pentachloride may also yield 2-chloro-6-nitrobenzoyl chloride.

2-Chloro-6-nitrobenzoyl chloride is primarily used as an intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It serves as a building block for various pharmaceutical compounds, particularly in the synthesis of benzamidazoles and other heterocycles.
  • Chemical Research: Utilized in laboratories for developing new chemical entities and studying reaction mechanisms involving acyl chlorides.

Interaction studies involving 2-chloro-6-nitrobenzoyl chloride focus on its reactivity with biological molecules. The compound's electrophilic nature allows it to interact with nucleophilic sites in proteins or nucleic acids, leading to potential modifications that could impact biological functions. Research into similar compounds has shown that such interactions can lead to cytotoxic effects or modulation of enzyme activities .

Several compounds share structural similarities with 2-chloro-6-nitrobenzoyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Chloro-5-nitrobenzoyl ChlorideC7H4ClN2O3Different position of nitro group affects reactivity.
4-Chlorobenzoyl ChlorideC7H5ClOLacks nitro group; primarily used in different synthetic routes.
2-Nitrobenzoyl ChlorideC7H5ClNOnly one nitro group; less reactive than chlorinated derivatives.

The presence of both chloro and nitro groups at specific positions on the benzene ring contributes to the unique reactivity profile of 2-chloro-6-nitrobenzoyl chloride compared to its analogs .

XLogP3

2.5

Dates

Modify: 2023-08-19

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